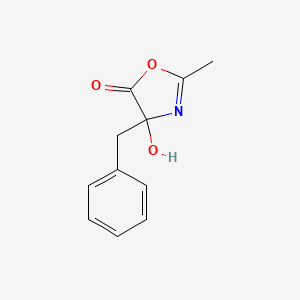![molecular formula C23H23N3O2 B15210119 N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine CAS No. 63373-73-9](/img/structure/B15210119.png)
N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine is a complex organic compound that features two quinoline moieties connected via an ethanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine typically involves the reaction of quinoline derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moieties, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups
科学的研究の応用
N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may have potential as a fluorescent probe or as a ligand in biochemical assays.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism by which N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds to N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine include other quinoline derivatives and compounds with similar structural features, such as:
- 8-Hydroxyquinoline
- 2-Methylquinoline
- Quinoline-2-carboxylic acid
Uniqueness
What sets N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine apart from these similar compounds is its unique structure, which combines two quinoline moieties with an ethanamine backbone. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
63373-73-9 |
|---|---|
分子式 |
C23H23N3O2 |
分子量 |
373.4 g/mol |
IUPAC名 |
N-methyl-2-quinolin-8-yloxy-N-(2-quinolin-8-yloxyethyl)ethanamine |
InChI |
InChI=1S/C23H23N3O2/c1-26(14-16-27-20-10-2-6-18-8-4-12-24-22(18)20)15-17-28-21-11-3-7-19-9-5-13-25-23(19)21/h2-13H,14-17H2,1H3 |
InChIキー |
YXPOSTZUMVQNNU-UHFFFAOYSA-N |
正規SMILES |
CN(CCOC1=CC=CC2=C1N=CC=C2)CCOC3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-(3,5-Dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-5-yl]methanol](/img/structure/B15210067.png)

![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)




![Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15210113.png)


